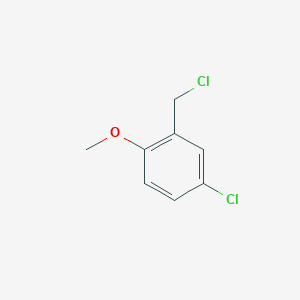
4-Chloro-2-(chloromethyl)-1-methoxybenzene
概要
説明
科学的研究の応用
Electrochemical Reduction and Environmental Impacts
Research on the electrochemical reduction of related methoxybenzene compounds, such as methoxychlor and methyl triclosan, highlights the potential for using electrochemical methods to degrade environmental pollutants. These studies demonstrate how cyclic voltammetry and controlled-potential electrolysis can be employed to investigate the reduction behavior of these compounds at different cathodes, leading to the formation of dechlorinated products. Such processes are significant for understanding the degradation pathways of chlorinated aromatic compounds in the environment and can inform the development of remediation strategies for contaminated sites (McGuire & Peters, 2016; Peverly et al., 2014).
Role in Synthesis of Chemical Intermediates
Another application is found in the synthesis of chemical intermediates and compounds. For instance, the use of methoxybenzene derivatives in catalytic processes to achieve specific organic transformations is of great interest. Studies have shown how these compounds can be used as starting materials or intermediates in the synthesis of more complex molecules, providing pathways for producing pharmaceuticals, agrochemicals, and other valuable chemicals (Jian, 2000).
Interaction with Hydrogen Bonds
The understanding of how methoxy groups interact with hydrogen bonds is crucial for designing molecules with desired properties. Research into methoxybenzene and its complexes with various hydrogen bond donors (e.g., water, HF) sheds light on the acceptor capabilities of the methoxy group in forming hydrogen bonds. This knowledge is essential for the design of new materials and molecules with specific interaction capabilities, impacting fields ranging from pharmaceuticals to materials science (Palusiak & Grabowski, 2002).
Insights into Molecular Structure and Reactivity
Investigations into the reactivity and structure of methoxybenzene derivatives provide foundational insights that guide the synthesis and development of new compounds. For example, studies on the substituent effects and intramolecular charge transfer in N-aryl-substituted trans-4-aminostilbenes reveal how different substituents influence the photochemical behavior of these compounds. Such insights are valuable for designing molecules with tailored electronic and optical properties, applicable in fields like organic electronics and photophysics (Yang et al., 2004).
作用機序
特性
IUPAC Name |
4-chloro-2-(chloromethyl)-1-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-11-8-3-2-7(10)4-6(8)5-9/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRGQGVLSLNMLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426178 | |
| Record name | 4-chloro-2-(chloromethyl)-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(chloromethyl)-1-methoxybenzene | |
CAS RN |
7035-11-2 | |
| Record name | 4-chloro-2-(chloromethyl)-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

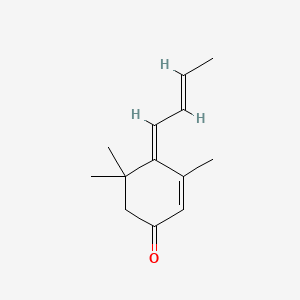
![3-[(E)-octadec-9-enoyl]oxypropyl (E)-octadec-9-enoate](/img/structure/B1609194.png)
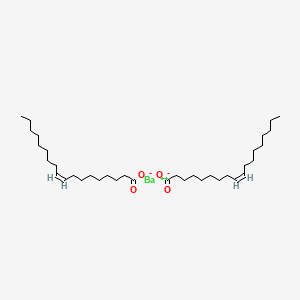
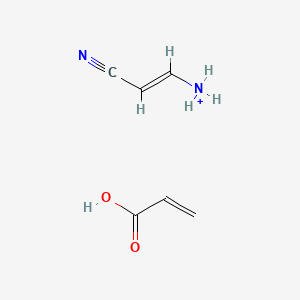

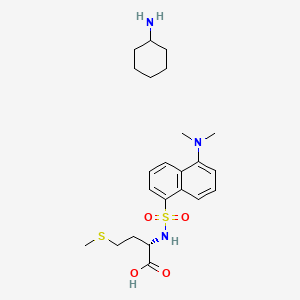
![2,4-Diisocyanato-1-methylbenzene;5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B1609200.png)

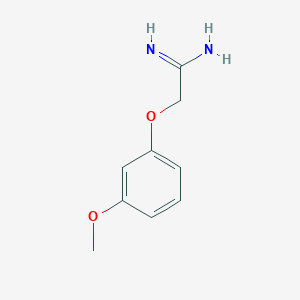


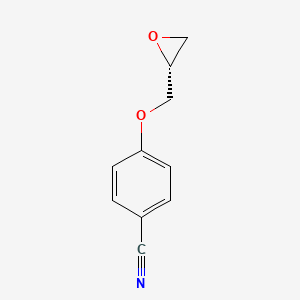
![[4-(2-Chlorophenoxy)phenyl]methanamine](/img/structure/B1609210.png)
